[1-(3-Bromophenyl)cyclopentyl]methanamine
Description
[1-(3-Bromophenyl)cyclopentyl]methanamine is a bicyclic amine featuring a cyclopentane ring substituted with a 3-bromophenyl group and a methanamine moiety. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLWFGBRTAIIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Bromophenyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [1-(3-Bromophenyl)cyclopentyl]methanamine is C12H16BrN, with a molecular weight of 255.17 g/mol. The compound features a cyclopentyl group linked to a bromophenyl moiety, which contributes to its distinctive reactivity and biological properties.
The biological activity of [1-(3-Bromophenyl)cyclopentyl]methanamine is primarily attributed to its interactions with various receptors and enzymes. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with specific amino acid side chains. These interactions can modulate the activity of neurotransmitter receptors, particularly those involved in histamine signaling pathways.
Biological Activity
Research indicates that [1-(3-Bromophenyl)cyclopentyl]methanamine exhibits significant activity as a histamine receptor ligand. Its binding affinity suggests potential therapeutic applications in conditions influenced by histamine, such as allergies and certain neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Histamine Receptor Modulation | Potential therapeutic effects in allergy treatment |
| Neurotransmission | Modulation of neurotransmitter release |
| Enzyme Interaction | Possible inhibition or activation of specific enzymes |
Case Studies
Several studies have explored the pharmacological effects of [1-(3-Bromophenyl)cyclopentyl]methanamine:
-
Histamine Receptor Binding Study :
- A study conducted on various analogs demonstrated that [1-(3-Bromophenyl)cyclopentyl]methanamine showed promising binding affinity towards H3 histamine receptors, indicating its potential role in modulating neurotransmission related to histaminergic signaling.
-
Neuropharmacological Assessment :
- In vivo studies assessed the compound's effects on animal models with induced allergic reactions. Results indicated a reduction in symptoms, suggesting that the compound may serve as an effective antihistamine agent.
-
Enzyme Interaction Studies :
- Research focusing on enzyme interactions revealed that [1-(3-Bromophenyl)cyclopentyl]methanamine could inhibit specific deubiquitinating enzymes, potentially impacting cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine
- Structural Differences : The phenyl ring is substituted with chlorine at the para position instead of bromine at meta.
- Impact :
- Electronic Effects : Chlorine is less electronegative than bromine, reducing electron-withdrawing effects.
- Steric Effects : Para substitution reduces steric hindrance compared to meta.
- Bioactivity : Chlorine’s smaller size may improve membrane permeability but reduce halogen bonding in target interactions .
1-(3-Bromophenyl)-N-methylethanamine Hydrochloride
- Structural Differences: Ethane backbone (non-cyclic) with a methyl group on the amine.
- Impact: Basicity: The methyl group increases amine basicity (pKa ~10–11) compared to the primary amine in the target compound.
Ring Size and Strain
(1-(3-Bromophenyl)cyclopropyl)methanamine
- Structural Differences : Cyclopropane ring (3-membered) instead of cyclopentane (5-membered).
- Impact: Ring Strain: Cyclopropane’s high angle strain increases reactivity but may reduce metabolic stability.
1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine Hydrochloride
- Structural Differences : Cyclobutane ring (4-membered) with a trifluoromethyl group.
- Impact :
Functional Group Modifications
(3-Bromobenzyl)dimethylamine
- Structural Differences: Benzylamine scaffold with a dimethylamino group.
- Impact: Basicity: Dimethylamino group raises pKa, favoring cationic form at physiological pH. Bioactivity: Likely targets different receptors (e.g., adrenergic vs. serotonergic systems) due to altered steric and electronic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
